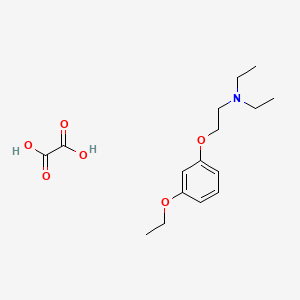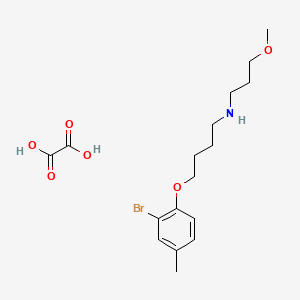![molecular formula C28H37N5 B3999917 1-(1-cyclohexylpiperidin-3-yl)-N-(pyridin-3-ylmethyl)-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]methanamine](/img/structure/B3999917.png)
1-(1-cyclohexylpiperidin-3-yl)-N-(pyridin-3-ylmethyl)-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]methanamine
Descripción general
Descripción
1-(1-Cyclohexylpiperidin-3-yl)-N-(pyridin-3-ylmethyl)-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]methanamine is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-cyclohexylpiperidin-3-yl)-N-(pyridin-3-ylmethyl)-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]methanamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as column chromatography and recrystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Cyclohexylpiperidin-3-yl)-N-(pyridin-3-ylmethyl)-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(1-Cyclohexylpiperidin-3-yl)-N-(pyridin-3-ylmethyl)-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]methanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential interactions with biological targets, such as receptors or enzymes, which can lead to the discovery of new therapeutic agents.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases, including neurological disorders and cancers.
Mecanismo De Acción
The mechanism by which 1-(1-cyclohexylpiperidin-3-yl)-N-(pyridin-3-ylmethyl)-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]methanamine exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades that result in changes in cellular function .
Comparación Con Compuestos Similares
- 1-(1-Cyclohexylpiperidin-3-yl)-N-(pyridin-3-ylmethyl)methanamine
- **1-(1-Cyclohexylpiperidin-3-yl)-
Propiedades
IUPAC Name |
1-(1-cyclohexylpiperidin-3-yl)-N-(pyridin-3-ylmethyl)-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5/c1-2-11-26(12-3-1)32-17-7-10-25(22-32)21-31(20-24-9-6-15-29-19-24)23-27-13-8-18-33(27)28-14-4-5-16-30-28/h4-6,8-9,13-16,18-19,25-26H,1-3,7,10-12,17,20-23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUWYLSUBZHTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC(C2)CN(CC3=CN=CC=C3)CC4=CC=CN4C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-Tert-butyl-5-methylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B3999862.png)
![N-(2,5-dimethoxyphenyl)-2-[[2-(3-methylpiperidin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3999869.png)
![1-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]imidazole;oxalic acid](/img/structure/B3999882.png)
![2-Amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B3999890.png)
![N-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B3999894.png)
![N-[2-(2-butan-2-ylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B3999901.png)
![1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine;oxalic acid](/img/structure/B3999907.png)
![10-bromo-6-(5-chloro-2,3-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3999912.png)
![1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B3999926.png)
![N-{[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B3999931.png)


![1-[2-(2-butan-2-ylphenoxy)ethyl]pyrrolidine](/img/structure/B3999947.png)
